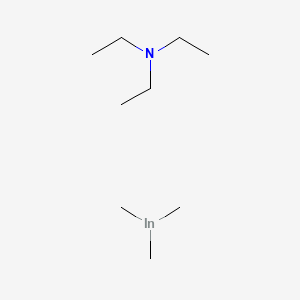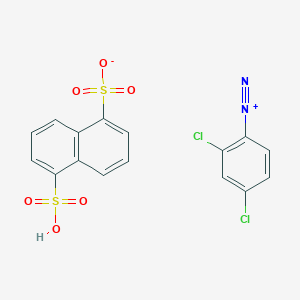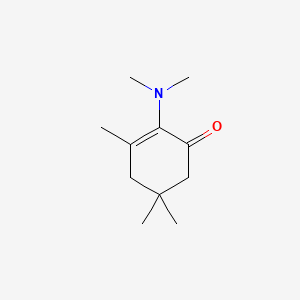
Thalifaberine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalifaberine is a cytotoxic aporphine-benzylisoquinoline alkaloid derived from the plant Thalictrum faberi. This compound belongs to a class of naturally occurring alkaloids known for their diverse pharmacological activities, including antitumor, antimalarial, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalifaberine can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the use of one- and two-dimensional nuclear magnetic resonance (NMR) techniques to fully assign the hydrogen and carbon NMR data .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Thalictrum faberi. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Thalifaberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Thalifaberine exerts its effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the S phase. This is achieved through the loss of mitochondrial membrane potential, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent cytotoxic agent .
Comparación Con Compuestos Similares
Similar Compounds
Thalifaberine is structurally and functionally similar to other aporphine-benzylisoquinoline alkaloids, including:
- Thalifaberidine
- Thalifaronine
- Thalifaricine
- Thalifarazine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and potent cytotoxic activity against specific cancer cell lines. Its ability to induce apoptosis and arrest the cell cycle makes it a valuable compound for further research and development in cancer therapy .
Propiedades
Número CAS |
88313-32-0 |
|---|---|
Fórmula molecular |
C41H48N2O8 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
(6aS)-8-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-16-14-24-19-32(44-3)33(45-4)21-27(24)30(42)18-23-10-12-25(13-11-23)51-38-29-20-31-35-26(15-17-43(31)2)37(47-6)41(50-9)40(49-8)36(35)28(29)22-34(46-5)39(38)48-7/h10-13,19,21-22,30-31H,14-18,20H2,1-9H3/t30-,31-/m0/s1 |
Clave InChI |
RRKYSGHTIGWTJQ-CONSDPRKSA-N |
SMILES isomérico |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)



![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)



![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)

